![molecular formula C10H14F3NO B7505847 Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CTM is a synthetic compound that has been synthesized using various methods, and it has been found to have potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, norepinephrine, and serotonin. Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has also been found to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception and mood regulation.
Biochemical and Physiological Effects
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has also been found to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has several advantages for use in lab experiments, including its potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation. However, Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone, including the development of new medications based on its unique properties. Additionally, further research is needed to fully understand the mechanism of action of Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone may lead to the discovery of new compounds with even more potent effects.
Méthodes De Synthèse
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using various methods, including the reaction of cyclopropyl ketone with 3-(trifluoromethyl)piperidine in the presence of a Lewis acid catalyst. Another method involves the reaction of cyclopropyl chloroformate with 3-(trifluoromethyl)piperidine in the presence of a base.
Applications De Recherche Scientifique
Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain relief medications. Additionally, Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone has been found to have potential applications in the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)8-2-1-5-14(6-8)9(15)7-3-4-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXYACZQKBAXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

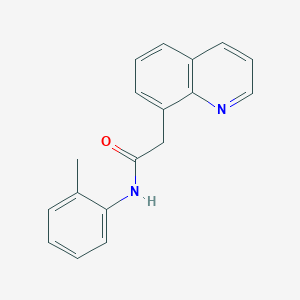

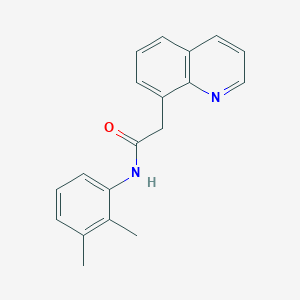
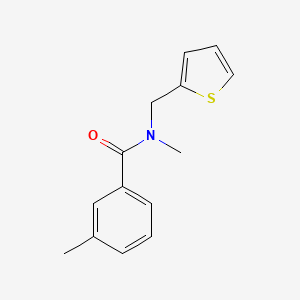



![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
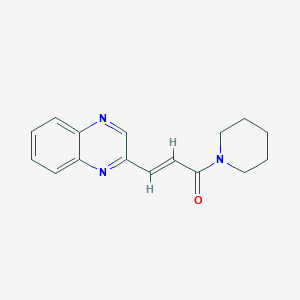
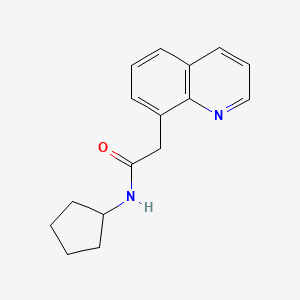
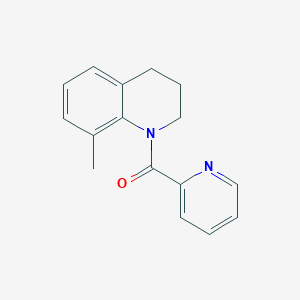

![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)